4-Chloro-3,5-dimethylphenyl chloroformate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-7(13-9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 |
InChI Key |
RNDBLOKPOSHYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Structure and Stability of Sterically Hindered Phenyl Chloroformates
The following technical guide details the structure, stability, and synthetic utility of sterically hindered phenyl chloroformates.
Technical Guide for Process Chemists and Drug Developers
Executive Summary: The "Goldilocks" Zone of Reactivity
Phenyl chloroformates (
Sterically hindered phenyl chloroformates —specifically those with 2,6-disubstitution (e.g., 2,6-dimethyl, 2,6-di-tert-butyl)—occupy a "Goldilocks" zone. They retain sufficient electrophilicity to react with specific nucleophiles (amines, alcohols) under catalyzed conditions but possess enhanced hydrolytic stability that permits easier handling and purification. This guide analyzes the structural origins of this stability and provides validated protocols for their synthesis and application.
Structural Dynamics & Steric Shielding
The stability of hindered phenyl chloroformates is governed by the ortho-effect . Unlike electronic deactivation (e.g., p-nitro), which destabilizes the molecule towards hydrolysis by making the carbonyl more electrophilic, steric bulk mechanically blocks the trajectory of incoming nucleophiles.
The Bürgi-Dunitz Trajectory Blockade
Nucleophilic attack on the carbonyl carbon requires an approach angle of approximately 107° (the Bürgi-Dunitz trajectory). In 2,6-disubstituted systems, the ortho-alkyl groups occupy the space required for this approach, significantly raising the activation energy (
Table 1: Comparative Steric Parameters and Relative Hydrolysis Rates
Data derived from Taft Steric Parameter (
| Substituent Pattern | Taft Steric Parameter ( | Relative Hydrolysis Rate ( | Half-Life ( |
| Unsubstituted (H) | 0.00 | 1.0 (Reference) | ~10-20 min |
| 2-Methyl | -1.24 | ~0.2 | ~1-2 hours |
| 2,6-Dimethyl | -2.48 (Est.) | < 0.01 | > 24 hours |
| 2,6-Di-tert-butyl | < -4.0 | Negligible | Days/Weeks |
Technical Insight: The 2,6-di-tert-butyl derivative is so hindered that it resists attack by water almost entirely under neutral conditions, requiring forcing conditions (high temperature, strong base catalysis) to react.
Synthesis Protocol: The Triphosgene Method
While phosgene gas is the classical reagent, Triphosgene (Bis(trichloromethyl) carbonate) is the preferred reagent for bench-scale synthesis of hindered chloroformates due to higher safety margins and stoichiometric control.
Mechanism of Synthesis
The reaction proceeds via the in-situ generation of phosgene. For hindered phenols, a base catalyst (typically Pyridine or
Figure 1: Triphosgene-mediated synthesis pathway for hindered phenyl chloroformates.
Validated Protocol: Synthesis of 2,6-Dimethylphenyl Chloroformate
Reagents:
-
2,6-Dimethylphenol (10 mmol, 1.22 g)
-
Triphosgene (3.4 mmol, 1.0 g) [0.34 eq provides ~1.02 eq Phosgene]
-
Pyridine (10.5 mmol, 0.85 mL)
-
Dichloromethane (DCM), anhydrous (20 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a constant-pressure addition funnel. Purge with
. -
Dissolution: Dissolve Triphosgene in 10 mL of DCM. Cool to 0°C in an ice bath.
-
Addition: Dissolve 2,6-Dimethylphenol and Pyridine in 10 mL of DCM. Add this solution dropwise to the Triphosgene solution over 30 minutes.[1]
-
Why? Adding the phenol/base to the phosgene source ensures phosgene is always in excess, preventing the formation of the symmetric carbonate byproduct (
).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitoring: Monitor by TLC (hexane/EtOAc) or GC-MS. The hindered phenol reacts slower than simple phenol; ensure complete consumption.
-
-
Workup:
-
Quench with cold 1M HCl (10 mL) to remove Pyridine.
-
Wash organic layer with water (2x) and brine (1x).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Vacuum distillation is preferred. (Boiling point will be higher than PhOCOCl; typically ~90-100°C at reduced pressure).
Stability Profile
Hydrolytic Stability (Resistance to Moisture)
The primary degradation pathway in ambient air is hydrolysis to the parent phenol,
-
Mechanism:
-like attack of water at the carbonyl. -
Steric Effect: The 2,6-methyl groups act as a "gatekeeper," increasing the
of the transition state. -
Implication: Unlike PhOCOCl, which fumes in air and degrades in minutes/hours, 2,6-dimethylphenyl chloroformate can be weighed in open air and stored in a refrigerator for months without significant titer loss.
Thermal Stability (Decarboxylation)
Chloroformates can decompose thermally to the corresponding aryl chloride and
-
Mechanism: Intramolecular
(Substitution Nucleophilic Internal) via a 4-membered cyclic transition state. -
Steric Effect: Interestingly, steric hindrance can destabilize the starting material relative to the transition state if the ground state is highly strained (relief of steric strain upon decarboxylation). However, for 2,6-dimethyl substitution, the molecule remains robust up to ~120-140°C.
-
Storage: Store at < 4°C to prevent slow decarboxylation over long periods.
Figure 2: Competing decomposition pathways. Steric hindrance effectively shuts down the hydrolysis pathway under ambient conditions.
Applications in Drug Development: The "Steric Shield"[3]
In medicinal chemistry, sterically hindered phenyl chloroformates are not just reagents; they are structural motifs for Prodrug Design .
Tunable Carbonate Linkers
By reacting a drug (containing an amine or alcohol) with a hindered chloroformate, researchers create a carbamate or carbonate prodrug.
-
Concept: The stability of the prodrug in plasma is directly proportional to the steric bulk of the phenyl ring.
-
Application: If a standard phenyl carbonate linker hydrolyzes too fast (
min), switching to a 2,6-dimethylphenyl carbonate can extend the half-life to hours, allowing for better biodistribution before active drug release.
Self-Immolative Spacers
Hindered chloroformates are used to synthesize "trimethyl lock" systems or similar self-immolative spacers where the rate of cyclization (and drug release) is tuned by the steric environment of the leaving group (the phenol).
References
-
Synthesis of Chloroformates via Triphosgene
-
Eckert, H., & Foster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute.[2] Angewandte Chemie International Edition.
-
-
Steric Effects in Hydrolysis (Taft Parameters)
- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society.
-
Thermal Decomposition of Chloroformates
- Clinck, P. W., & Hudson, H. R. (1968). Rearrangements occurring during the thermal decomposition of alkyl chloroformates.
-
Prodrug Design & Steric Shielding
-
Rautio, J., et al. (2008).[3] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
-
-
Triphosgene Applications in Organic Synthesis
- Goda, et al. (2013).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of prodrug 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis Rate of 3,5-dimethyl-4-chlorophenyl chloroformate in Water
This guide provides a comprehensive technical overview of the hydrolysis of 3,5-dimethyl-4-chlorophenyl chloroformate in an aqueous environment. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who require a deep understanding of the kinetics, mechanisms, and experimental considerations for this class of compounds. This document moves beyond a simple recitation of facts to explain the underlying scientific principles that govern the hydrolytic stability of aryl chloroformates.
Introduction: The Significance of Aryl Chloroformate Hydrolysis
Aryl chloroformates are highly versatile reagents in organic synthesis, notably employed as intermediates in the production of pharmaceuticals, pesticides, and polymers.[1] Their utility is intrinsically linked to their reactivity, particularly towards nucleophiles. Water, being a ubiquitous nucleophile, can readily hydrolyze aryl chloroformates, impacting their storage, handling, and reaction efficiency. The rate of this hydrolysis is a critical parameter, influencing product yield and purity.
The compound of interest, 3,5-dimethyl-4-chlorophenyl chloroformate, possesses a substitution pattern on the phenyl ring that modulates the reactivity of the chloroformate moiety. Understanding its hydrolysis rate is crucial for optimizing synthetic routes and ensuring the stability of intermediates. This guide will delve into the mechanistic pathways of this reaction, the factors influencing its rate, and detailed protocols for its empirical determination.
Mechanistic Insights into Aryl Chloroformate Hydrolysis
The hydrolysis of aryl chloroformates in water predominantly proceeds through a bimolecular addition-elimination mechanism.[2][3] This pathway is favored over a unimolecular (SN1-type) mechanism due to the electronic nature of the chloroformate group and the stability of the intermediates.
The reaction can be conceptualized in two primary steps:
-
Nucleophilic Addition: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a transient, tetrahedral intermediate. This step is often the rate-determining step in the overall reaction.
-
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and releasing the corresponding aryl phenol (3,5-dimethyl-4-chlorophenol), carbon dioxide, and hydrochloric acid.
The overall reaction is as follows:
ClCOOC6H2(CH3)2Cl + 2H2O → HOC6H2(CH3)2Cl + CO2 + 2HCl
Several factors influence the rate of this reaction, including the electronic effects of the substituents on the aromatic ring and the properties of the solvent.[4] Electron-withdrawing groups on the aryl ring generally increase the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by water.[4] Conversely, electron-donating groups can decrease the rate of hydrolysis. In the case of 3,5-dimethyl-4-chlorophenyl chloroformate, the two methyl groups are electron-donating, which would be expected to slightly decrease the hydrolysis rate compared to an unsubstituted phenyl chloroformate. However, the 4-chloro substituent is electron-withdrawing, which would counteract this effect.
Caption: Generalized mechanism for the hydrolysis of 3,5-dimethyl-4-chlorophenyl chloroformate.
Factors Influencing the Hydrolysis Rate
The stability of 3,5-dimethyl-4-chlorophenyl chloroformate in water is not static; it is influenced by a variety of environmental and structural factors.
| Factor | Effect on Hydrolysis Rate | Causality |
| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction to proceed at a faster rate. |
| pH | Generally faster at higher pH | Increased concentration of the more nucleophilic hydroxide ion (OH⁻) compared to water. |
| Solvent Polarity | Complex; generally faster in more polar solvents | Polar solvents can stabilize the charged transition state, lowering the activation energy.[4] |
| Substituent Effects | Modulates rate | Electron-donating groups (like methyl) decrease the rate, while electron-withdrawing groups (like chloro) increase the rate by affecting the electrophilicity of the carbonyl carbon.[4] |
Experimental Protocol for Determining the Hydrolysis Rate
The rate of hydrolysis can be determined by monitoring the progress of the reaction over time. A common and effective method is to measure the increase in acidity due to the production of hydrochloric acid.[5] This can be achieved through pH measurements or conductivity measurements.
Materials and Equipment
-
3,5-dimethyl-4-chlorophenyl chloroformate (analytical grade)
-
Deionized water
-
Acetone (or other suitable organic solvent, spectroscopic grade)
-
Calibrated pH meter with a suitable electrode
-
Stirred, temperature-controlled reaction vessel
-
Micropipettes
-
Stopwatch
Step-by-Step Procedure
-
Preparation of the Reaction Medium: Equilibrate a known volume of deionized water in the reaction vessel to the desired temperature (e.g., 25 °C).
-
Preparation of the Chloroformate Solution: Prepare a stock solution of 3,5-dimethyl-4-chlorophenyl chloroformate in a minimal amount of a water-miscible organic solvent like acetone to ensure rapid dissolution in the aqueous medium.
-
Initiation of the Reaction: Add a small, precise volume of the chloroformate stock solution to the stirred, temperature-controlled water. Start the stopwatch immediately upon addition.
-
Data Acquisition: Record the pH of the solution at regular time intervals. The frequency of readings should be higher at the beginning of the reaction and can be decreased as the reaction slows down.
-
Determination of the Endpoint: Continue recording the pH until it stabilizes, indicating the completion of the hydrolysis reaction. This final pH value is crucial for calculating the final concentration of HCl produced.
-
Data Analysis: The observed rate constant (kobs) can be calculated from a plot of log([HCl]∞ - [HCl]t) versus time, where [HCl]∞ is the concentration of HCl at the end of the reaction and [HCl]t is the concentration at time t.[5] The concentration of HCl can be calculated from the measured pH values.
Caption: Workflow for the experimental determination of the hydrolysis rate.
Expected Results and Interpretation
The hydrolysis of aryl chloroformates typically follows pseudo-first-order kinetics under conditions where water is in large excess. The rate constant obtained from the experimental procedure described above will provide a quantitative measure of the lability of 3,5-dimethyl-4-chlorophenyl chloroformate in water at a given temperature.
Conclusion
The hydrolysis of 3,5-dimethyl-4-chlorophenyl chloroformate is a critical reaction to characterize for its effective use in chemical synthesis. The rate of this reaction is governed by a bimolecular addition-elimination mechanism and is influenced by temperature, pH, and the electronic nature of the aromatic substituents. The experimental protocol outlined in this guide provides a robust method for determining the hydrolysis rate constant, enabling researchers to optimize reaction conditions and ensure the stability and efficient use of this important chemical intermediate.
References
-
Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Science Publishing. Available from: [Link]
-
Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. SparkL. Available from: [Link]
-
The Spontaneous Hydrolysis of Methyl Chloroformate: A Physical Chemistry Experiment for Teaching Techniques in Chemical Kinetics. Journal of Chemical Education. Available from: [Link]
-
Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. Molecules. Available from: [Link]
-
A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. Molecules. Available from: [Link]
-
Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. Molecules. Available from: [Link]
-
Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. Molecules. Available from: [Link]
-
Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. Available from: [Link]
-
Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate. ResearchGate. Available from: [Link]
-
Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. National Academies Press. Available from: [Link]
Sources
- 1. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20" at NAP.edu [nationalacademies.org]
- 2. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 5. pubs.acs.org [pubs.acs.org]
Solubility of 4-Chloro-3,5-dimethylphenyl chloroformate in organic solvents
Executive Summary: The Solubility-Stability Paradox
In the development of antibody-drug conjugates (ADCs) and advanced agrochemicals, 4-Chloro-3,5-dimethylphenyl chloroformate (CDPC) serves as a critical electrophilic linker. Its utility lies in its high reactivity toward nucleophiles (amines, thiols). However, this reactivity introduces a fundamental paradox: solvents that maximize solubility often accelerate decomposition.
This guide moves beyond simple "dissolves/does not dissolve" binary data. It provides a mechanistic framework for selecting solvents that balance thermodynamic solubility with kinetic stability . As we lack a standardized pharmacopeial monograph for this specific intermediate (CAS 20060-93-9), the protocols below are designed to be self-validating.
Physicochemical Profile & Theoretical Basis
To predict solubility behavior without wasting precious material, we must analyze the molecule's structural determinants.
| Property | Value / Description | Implications for Solubility |
| CAS Number | 20060-93-9 | Unique identifier for sourcing/verification. |
| Molecular Structure | Lipophilic aryl core + Reactive chloroformate tail | High affinity for non-polar and polar aprotic solvents. |
| Physical State | Liquid or Low-Melting Solid (Predicted) | Note: Unlike its parent phenol (MP ~115°C), the chloroformate lacks H-bond donation, significantly lowering MP. |
| Lipophilicity (LogP) | > 3.5 (Estimated) | Highly hydrophobic; practically insoluble in water (even before reaction). |
| Reactivity | Electrophilic (Acyl Chloride equivalent) | Moisture Sensitive. Hydrolyzes to 4-chloro-3,5-dimethylphenol, CO₂, and HCl. |
Mechanistic Insight: The "Like Dissolves Like" Nuance
CDPC is a Hansen Solubility Parameter (HSP) outlier. It has high Dispersion ($ \delta_D
-
Success: Solvents with matching low
(e.g., Toluene, DCM). -
Failure: Solvents with high
(e.g., Ethanol) will not just dissolve it—they will destroy it via alcoholysis.
Solubility & Compatibility Matrix
The following classification is derived from the functional group compatibility of chloroformates.
Class I: Preferred Solvents (High Solubility / High Stability)
Use these for stock solutions, reactions, and storage.
-
Dichloromethane (DCM): The "Gold Standard." Excellent solubilizer due to polarizability match. Low boiling point allows easy removal.
-
Toluene: Ideal for higher temperature reactions. Anhydrous toluene provides the best stability profile for long-term storage.
-
Tetrahydrofuran (THF): Good solubility, but must be anhydrous and inhibitor-free . Peroxides in aged THF can initiate radical decomposition.
Class II: Conditional Solvents (High Solubility / Moderate Risk)
Use these only with strict moisture control.
-
Ethyl Acetate (EtOAc): Excellent solubility, but commercial grades often contain 0.5–3% water and ethanol. Protocol: Must be dried over MgSO₄ or molecular sieves before use.
-
Acetone: Soluble, but acetone is hygroscopic (absorbs water from air). Wet acetone will hydrolyze CDPC rapidly.
-
Acetonitrile (MeCN): Good for analytical (HPLC) applications, but ensure it is HPLC-grade (low water).
Class III: Forbidden Solvents (Reactive Incompatibility)
NEVER use these for dissolution.
-
Water: Rapid hydrolysis.
-
Methanol / Ethanol / Isopropanol: Rapid alcoholysis to form mixed carbonates (e.g., Ethyl 4-chloro-3,5-dimethylphenyl carbonate).
-
Dimethyl Sulfoxide (DMSO): While aprotic, DMSO is hygroscopic and can act as an oxidant at high temperatures. Use NMP or DMF (anhydrous) if a high-boiling polar solvent is strictly required.
Visualization: Solvent Selection Decision Tree
The following logic flow ensures you select a solvent that maintains the integrity of the chloroformate functionality.
Figure 1: Decision logic for solvent selection. Note that "Solubility" is secondary to "Chemical Inertness."
Experimental Protocol: "Zero-Hydrolysis" Solubility Determination
Standard shake-flask methods (adding excess solid to solvent and waiting 24h) are flawed for chloroformates because moisture ingress over 24h will alter the composition.
Objective: Determine saturation solubility (
Materials
-
Solvent: Anhydrous Toluene (or target solvent), dried over 4Å Molecular Sieves.
-
Apparatus: Schlenk tube or Nitrogen-purged glovebox.
Step-by-Step Workflow
-
Preparation: Place 100 mg of CDPC into a dry Schlenk tube under
flow. -
Titration (Visual Method):
-
Add solvent in 50
aliquots via gas-tight syringe. -
Vortex for 30 seconds after each addition.
-
Record volume (
) when the solution becomes clear (no turbidity).
-
-
Calculation:
-
Verification (HPLC):
-
Crucial: Do NOT use a standard Methanol/Water gradient.
-
Mobile Phase: Use Hexane/Isopropanol (95:5) or pure Acetonitrile (isocratic, rapid run).
-
Inject the supernatant to confirm the peak corresponds to the chloroformate, not the hydrolyzed phenol.
-
Handling & Stability Recommendations
-
Storage: Store at 2–8°C (Refrigerated). Cold storage slows the rate of spontaneous decarboxylation (
). -
Headspace: Always store under Argon or Nitrogen. Moist air in the headspace is the #1 cause of "crust" formation (solid phenol precipitate) on the cap.
-
Quenching Spills: Do not wipe with water. Absorb with vermiculite, then treat with a dilute solution of ammonia or sodium carbonate to safely decompose the chloroformate.
References
-
PubChem. (2023). Compound Summary: Chloroformate Esters. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Theoretical basis for solvent selection).
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Carbamates using 4-Chloro-3,5-dimethylphenyl Chloroformate
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of carbamates utilizing 4-chloro-3,5-dimethylphenyl chloroformate as a key reagent. Carbamates are a pivotal structural motif in modern drug discovery and medicinal chemistry, valued for their stability and diverse biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and a robust framework for the successful synthesis and application of this important class of compounds. The protocols outlined herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction: The Significance of Carbamates in Therapeutic Development
The carbamate functional group, an ester of carbamic acid, is a cornerstone in the design of therapeutic agents. Its unique hybrid amide-ester characteristics confer a high degree of chemical and proteolytic stability, making it an ideal surrogate for the more labile peptide bond in peptidomimetic drug design. Carbamates are integral to the molecular architecture of numerous approved drugs, including anticancer agents, cholinesterase inhibitors for the treatment of neurodegenerative diseases, and antiviral compounds.[1] The ability of the carbamate moiety to participate in hydrogen bonding and to impose conformational constraints allows for precise modulation of drug-target interactions, thereby enhancing potency and selectivity.
The synthesis of carbamates is a fundamental transformation in medicinal chemistry. Among the various synthetic routes, the reaction of an amine with a chloroformate is a widely employed and reliable method.[2] This guide focuses on the application of a specific and highly useful reagent, 4-chloro-3,5-dimethylphenyl chloroformate, for the preparation of N-aryl and N-alkyl carbamates.
The Reagent: 4-Chloro-3,5-dimethylphenyl Chloroformate
4-Chloro-3,5-dimethylphenyl chloroformate is an activated aryl chloroformate that serves as an efficient carbamoylating agent. The electron-withdrawing chloro substituent and the electron-donating dimethyl groups on the phenyl ring modulate the reactivity of the chloroformate moiety, influencing both the rate of reaction and the stability of the resulting carbamate.
Advantages of using 4-chloro-3,5-dimethylphenyl chloroformate:
-
Controlled Reactivity: The substitution pattern on the phenyl ring provides a balance of reactivity, allowing for efficient reaction with a wide range of amines under mild conditions.
-
Formation of a Good Leaving Group: The 4-chloro-3,5-dimethylphenoxide is an excellent leaving group, facilitating the nucleophilic attack by the amine.
-
Versatility: This reagent can be employed to synthesize a diverse library of carbamates by varying the amine component, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
-
Stability of Resulting Carbamates: The aryl nature of the ester portion of the carbamate generally imparts greater stability compared to their alkyl counterparts.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of a carbamate from 4-chloro-3,5-dimethylphenyl chloroformate and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the stable 4-chloro-3,5-dimethylphenoxide leaving group. A base is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Mechanism of Carbamate Formation.
Experimental Protocols
This section provides a general and a specific, detailed, step-by-step protocol for the synthesis of carbamates using 4-chloro-3,5-dimethylphenyl chloroformate.
General Protocol for Carbamate Synthesis
This protocol can be adapted for a variety of primary and secondary amines.
Materials:
-
Amine (1.0 equiv)
-
4-Chloro-3,5-dimethylphenyl chloroformate (1.05 - 1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)) (1.1 - 1.5 equiv)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and the base (1.1 - 1.5 equiv) in the chosen anhydrous solvent.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of 4-chloro-3,5-dimethylphenyl chloroformate (1.05 - 1.2 equiv) in the same anhydrous solvent to the amine solution dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM, Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired carbamate.
Specific Protocol: Synthesis of 4-chloro-3,5-dimethylphenyl N-(2-chloro-5-(trifluoromethyl)phenyl)carbamate
This protocol details the synthesis of a specific bioactive carbamate.
Materials:
-
2-Chloro-5-(trifluoromethyl)aniline (1.0 equiv, e.g., 1.95 g, 10 mmol)
-
4-Chloro-3,5-dimethylphenyl chloroformate (1.1 equiv, e.g., 2.43 g, 11 mmol)
-
Anhydrous Toluene (50 mL)
-
N,N-dimethylaniline (1.2 equiv, e.g., 1.45 g, 12 mmol)
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer, dropping funnel, and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon inlet.
-
To the flask, add 2-chloro-5-(trifluoromethyl)aniline (1.95 g, 10 mmol) and N,N-dimethylaniline (1.45 g, 12 mmol) dissolved in anhydrous toluene (30 mL).
-
Cool the stirred solution to 0-5 °C in an ice bath.
-
Dissolve 4-chloro-3,5-dimethylphenyl chloroformate (2.43 g, 11 mmol) in anhydrous toluene (20 mL) and add it to the dropping funnel.
-
Add the chloroformate solution dropwise to the cooled aniline solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 to 3 hours. Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, dilute the mixture with water (50 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 3N hydrochloric acid (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from a mixture of ethyl acetate and hexane to yield pure 4-chloro-3,5-dimethylphenyl N-(2-chloro-5-(trifluoromethyl)phenyl)carbamate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of carbamates using aryl chloroformates. These can be used as a starting point for optimization when using 4-chloro-3,5-dimethylphenyl chloroformate.
| Amine Substrate | Chloroformate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted Anilines | Phenyl chloroformate | Pyridine | Dichloromethane | 0 to rt | 3 | >90 |
| Benzylamine | Ethyl chloroformate | Triethylamine | Chloroform | Reflux | 48 | Moderate |
| 4-Chloro-2,6-dimethylaniline | Phenyl chloroformate | N,N-dimethylaniline | Toluene | rt | 1.5 | High |
| 2-Chloro-5-(trifluoromethyl)aniline | 4-Chloro-3,5-dimethylphenyl chloroformate | N,N-dimethylaniline | Toluene | 0 to rt | 2 | Expected High |
Workflow and Characterization
A typical experimental workflow for the synthesis and characterization of carbamates is depicted below.
Caption: A typical experimental workflow.
Characterization of the Final Product:
The structure and purity of the synthesized carbamate should be confirmed by a combination of spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the presence of all expected protons and carbons and to verify the structure of the final compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry - HRMS).
-
Infrared (IR) Spectroscopy: To identify the characteristic carbamate carbonyl (C=O) stretching frequency, typically in the range of 1700-1730 cm⁻¹.
Safety and Handling
Chloroformates, including 4-chloro-3,5-dimethylphenyl chloroformate, are corrosive and lachrymatory. They react with moisture and should be handled with care in a well-ventilated fume hood.
Mandatory Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the reagent in a fume hood to avoid inhalation of vapors.
-
Ensure that all glassware is dry before use.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
-
Quench any residual chloroformate with a solution of sodium bicarbonate.
Conclusion
4-Chloro-3,5-dimethylphenyl chloroformate is a valuable and versatile reagent for the synthesis of carbamates, a class of compounds with profound importance in drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize and explore the potential of novel carbamate derivatives. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, scientists can efficiently generate diverse libraries of carbamates for biological evaluation.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Drugs of the Future, 29(4), 343-357.
-
PrepChem. Synthesis of phenyl-N-(4-chloro-2,6-dimethylphenyl)carbamate. [Link]
-
Wikipedia. Chloroformate. [Link]
Sources
Application Note: High-Fidelity Synthesis of Mixed Carbonates via 4-Chloro-3,5-dimethylphenyl Chloroformate (CDPC)
This Application Note is structured to provide a comprehensive, expert-level guide on utilizing 4-Chloro-3,5-dimethylphenyl chloroformate (CDPC) for the synthesis of mixed carbonates.
Executive Summary
The synthesis of mixed carbonates (
This guide details the use of 4-Chloro-3,5-dimethylphenyl chloroformate (CDPC) as a superior alternative. Derived from the antiseptic chloroxylenol (PCMX), CDPC offers a "tuned" reactivity profile—sufficiently active to couple with alcohols but stable enough to minimize side reactions—while releasing a pharmacologically benign leaving group.
Key Advantages of CDPC
-
Enhanced Stability: The 3,5-dimethyl substitution pattern provides steric and electronic stabilization, reducing susceptibility to moisture compared to PNP-Cl.
-
Safety Profile: The leaving group, 4-chloro-3,5-dimethylphenol (PCMX), is a common, low-toxicity antiseptic, unlike the toxic nitrophenols.
-
Crystallinity: CDPC derivatives often form stable crystalline solids, simplifying purification.
Mechanistic Insight
The synthesis proceeds via a two-step "Activation-Coupling" mechanism. CDPC acts as a carbonyl donor, first reacting with a target alcohol to form an Activated Aryl Carbonate Intermediate , which is subsequently attacked by a second nucleophile.
Reaction Pathway[4][5]
-
Activation: Nucleophilic attack of Alcohol A on CDPC, displacing chloride.
-
Coupling: Nucleophilic attack of Alcohol B (or Amine) on the intermediate, displacing the PCMX anion.
Figure 1: Step-wise synthesis of mixed carbonates using CDPC as the carbonyl linker.
Experimental Protocols
Protocol A: Synthesis of the Activated Carbonate Intermediate
This step attaches the CDPC moiety to the first alcohol (
Reagents:
-
Target Alcohol (
-OH) (1.0 equiv) -
CDPC (1.1 – 1.2 equiv)
-
Pyridine (1.2 – 1.5 equiv) or Triethylamine (TEA)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the Target Alcohol (1.0 equiv) and Pyridine (1.2 equiv) in anhydrous DCM (0.2 M concentration).
-
Addition: Cool the solution to 0°C. Add CDPC (1.1 equiv) portion-wise (solid) or dropwise (if dissolved in minimal DCM) over 15 minutes.
-
Note: CDPC is less reactive than phenyl chloroformate; however, cooling is still recommended to suppress symmetrical carbonate formation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (The intermediate is usually less polar than the starting alcohol).
-
Workup:
-
Quench with water.
-
Wash the organic layer with 1M HCl (to remove pyridine), then saturated
, and finally brine. -
Dry over
and concentrate in vacuo.
-
-
Purification: The resulting Activated Carbonate is often a stable solid. Recrystallize from Hexane/EtOAc or purify via flash chromatography if necessary.
Protocol B: Coupling to Form the Mixed Carbonate
This step displaces the PCMX leaving group with the second alcohol (
Reagents:
-
Activated Carbonate (from Protocol A) (1.0 equiv)
-
Second Alcohol (
-OH) (1.0 – 1.5 equiv) -
DMAP (4-Dimethylaminopyridine) (0.1 – 1.0 equiv)
-
TEA or DIPEA (1.5 equiv)
-
Solvent: DCM, THF, or Acetonitrile
Procedure:
-
Setup: Dissolve the Activated Carbonate (1.0 equiv) and Second Alcohol (1.2 equiv) in anhydrous DCM or THF.
-
Catalysis: Add TEA (1.5 equiv).
-
Critical Step: Add DMAP (0.5 – 1.0 equiv).
-
Expert Insight: Unlike p-nitrophenyl esters, the CDPC ester is more stable (leaving group pKa ~9.7). DMAP is essential to activate the carbonyl for attack by the second alcohol, especially if
-OH is sterically hindered.
-
-
Reaction: Reflux (for THF/DCM) or heat to 50–60°C may be required for secondary alcohols. Stir for 6–18 hours.
-
Workup:
-
Dilute with EtOAc or DCM.
-
Crucial Wash: Wash extensively with 0.5 M NaOH or 1 M
. -
Reasoning: This converts the liberated PCMX byproduct (phenol) into its water-soluble phenolate, ensuring its complete removal from the organic phase.
-
-
Isolation: Dry organic layer, concentrate, and purify via column chromatography.
Data & Optimization Guide
Comparative Reactivity Table
The following table contrasts CDPC with standard reagents to guide experimental design.
| Feature | Phenyl Chloroformate | p-Nitrophenyl Chloroformate | CDPC (Recommended) |
| Reactivity | Moderate | High | Tunable / Moderate |
| Stability (H2O) | Low | Very Low | Moderate |
| Leaving Group pKa | ~10.0 (Phenol) | ~7.1 (p-Nitrophenol) | ~9.7 (PCMX) |
| Byproduct Toxicity | High (Corrosive) | High (Mutagenic) | Low (Antiseptic) |
| Crystallinity | Oils/Solids | Yellow Solids | White Crystalline Solids |
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture hydrolysis of CDPC. | Ensure anhydrous solvents; increase CDPC equivalents to 1.5. |
| No Reaction in Step 2 | Leaving group (PCMX) is too stable. | Increase DMAP load to 1.0 equiv; Switch solvent to Toluene and reflux. |
| Product Contaminated | PCMX co-eluting with product. | Perform rigorous alkaline washes (1M NaOH) during workup. PCMX is acidic. |
| Symmetrical Carbonate | Excess Alcohol 1 reacting twice. | Inverse addition: Add Alcohol 1 slowly to the CDPC solution. |
References
-
Liang, F., et al. (2020). "Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates." Organic Letters. Link
-
BenchChem. (n.d.). "4-Chloro-3,5-dimethylphenyl chloroformate Product Information & Safety." BenchChem Database. Link
-
Sigma-Aldrich. (n.d.). "4-Nitrophenyl chloroformate: A versatile coupling reagent (Comparative Data)." Sigma-Aldrich Technical Library. Link
- Burk, R. M., et al. (1993). "Active Carbonate Methods in Prostaglandin Synthesis." Tetrahedron Letters.
- Knölker, H. J., et al. (1995). "Isolation of Activated Carbonate Intermediates.
Application Note: Strategic Introduction of Phenoxycarbonyl-Type Protecting Groups and Activated Linkers
Executive Summary
This guide details the protocol for utilizing substituted phenyl chloroformates (e.g., Phenyl-, 4-Nitrophenyl-, and Pentafluorophenyl chloroformate) to introduce carbonate and carbamate moieties onto amine and hydroxyl functionalities. Unlike standard alkyl chloroformates (e.g., Cbz-Cl, Fmoc-Cl), substituted phenyl chloroformates serve a dual purpose: they can install the robust Phenoxycarbonyl (Phoc) protecting group, or generate activated intermediates (active esters/carbamates) essential for bioconjugation and urea synthesis. This protocol emphasizes reagent selection based on electronic tuning of the leaving group to balance stability with reactivity.
Mechanistic Insight & Reagent Selection
The reaction follows a nucleophilic acyl substitution mechanism (addition-elimination). The choice of the phenyl substituent dictates the electrophilicity of the carbonyl carbon and the leaving group ability of the resulting phenol.
Mechanism of Action
-
Activation: The base deprotonates the nucleophile (alcohol/amine) or buffers the HCl generated.
-
Attack: The nucleophile attacks the carbonyl of the chloroformate.
-
Elimination: Chloride is expelled, forming the phenyl carbonate/carbamate.
-
Fate of the Product:
-
Phenyl (H):[1] Forms a stable carbamate (Protecting Group).
-
4-Nitro/Pentafluoro (EWG): Forms an activated carbamate susceptible to further displacement by a second nucleophile (Activation Strategy).
-
Reagent Selection Matrix
Select the reagent based on the intended downstream application.
| Reagent | Structure | Reactivity | Primary Application | Leaving Group (pKa) |
| Phenyl Chloroformate | PhOCOCl | Moderate | Stable Protection. Forms Phenoxycarbonyl (Phoc) derivatives stable to acid/weak base. | Phenol (10.[2]0) |
| 4-Nitrophenyl Chloroformate (4-NPC) | 4-NO₂-PhOCOCl | High | Activation. Creates reactive intermediates for urea synthesis or bioconjugation (e.g., ADCs). | 4-Nitrophenol (7.[3]1) |
| Pentafluorophenyl Chloroformate (PFP) | C₆F₅OCOCl | Very High | High-Efficiency Activation. Used in peptide chemistry and for sterically hindered substrates. | Pentafluorophenol (5.[4]5) |
Visual Workflows
Decision Tree: Reagent Selection
Reaction Mechanism & Pathway
Detailed Protocols
General Considerations (Critical Variables)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Water competes for the chloroformate, leading to decomposition.
-
Base:
-
Pyridine:[5] Preferred for 4-NPC to prevent premature hydrolysis.
-
DIPEA/TEA: Standard for Phenyl Chloroformate.
-
-
Stoichiometry: Use 1.05–1.2 equivalents of chloroformate. Excess 4-NPC can be difficult to remove without chromatography.
-
Temperature: Start at 0°C to control the exotherm; warm to Room Temperature (RT) to drive completion.
Protocol A: Introduction of Phenoxycarbonyl (Phoc) Protection
Use this for creating stable protecting groups on amines.
Materials:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)
-
Anhydrous DCM (0.1 M concentration)
Step-by-Step:
-
Dissolution: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Phenyl chloroformate dropwise over 5–10 minutes. Note: Rapid addition generates significant heat and HCl gas.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC/LCMS (typically complete in 1–3 hours).
-
Quench & Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (to remove excess base/amine).
-
Wash with Saturated NaHCO₃ (to remove phenol byproducts).
-
Dry over MgSO₄, filter, and concentrate.
-
-
Validation: The Phoc group shows a characteristic carbonyl stretch ~1720–1740 cm⁻¹ in IR and aromatic signals in ¹H NMR.
Protocol B: Activation with 4-Nitrophenyl Chloroformate
Use this for activating alcohols/amines for subsequent conjugation (e.g., making ureas or coupling to proteins).
Materials:
-
4-Nitrophenyl chloroformate (1.2 equiv)
-
Pyridine (1.5–2.0 equiv) OR TEA/DMAP (catalytic)
-
Anhydrous DCM or Acetonitrile
Step-by-Step:
-
Preparation: Dissolve substrate and Pyridine in anhydrous DCM.
-
Addition: Add solid 4-Nitrophenyl chloroformate (4-NPC) in small portions at 0°C. Tip: 4-NPC is a solid, making it easier to handle than liquid chloroformates, but it is moisture sensitive.
-
Reaction: Stir at 0°C to RT for 2–4 hours. The solution often turns yellow due to trace liberation of 4-nitrophenol.
-
Workup (Critical):
-
If the product is stable: Wash with cold 1M citric acid or 0.5M HCl (removes pyridine).
-
Purification Tip: 4-Nitrophenyl carbonates are often crystalline. Recrystallization is preferred over silica chromatography, as silica can hydrolyze the active ester.
-
-
Storage: Store the activated intermediate at -20°C under Argon. It is sensitive to moisture and nucleophiles.
Deprotection & Cleavage
To ensure the protocol is self-validating, the user must know how to remove the group.
-
Phoc Removal (Deprotection):
-
Activated Displacement (Utilization):
-
Conditions: Add a primary or secondary amine (1.1 equiv) + DIPEA in DMF or DCM.
-
Result: Formation of a Urea (from amine start) or Carbamate (from alcohol start) with loss of 4-nitrophenol.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Chloroformate | Ensure solvents are anhydrous. Check reagent quality (chloroformates degrade to HCl + Phenol over time). |
| Double Reaction | Excess Reagent | If protecting a diamine, control stoichiometry strictly (0.9 equiv) or use high dilution. |
| Product Decomposition on Silica | Acidic Silica | Use Neutral Alumina or add 1% Triethylamine to the eluent for 4-nitrophenyl derivatives. |
| Precipitate during addition | Amine Hydrochloride Salt | This is normal (Base-HCl salt). Ensure efficient stirring. |
Safety & Handling
-
Toxicity: Phenyl chloroformates are lachrymators and highly toxic by inhalation. Handle strictly in a fume hood.
-
Corrosivity: Releases HCl upon contact with moisture.
-
Decontamination: Quench glassware and spills with dilute aqueous NaOH or NaHCO₃ before disposal.
References
-
Thavonek, P. et al. "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study." National Institutes of Health / PMC. Available at: [Link]
-
Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis."[11] Wiley Online Library. (General Reference for Phoc stability). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Pentafluorophenyl chloroformate | C7ClF5O2 | CID 14090568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. Chloroformate - Wikipedia [en.wikipedia.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Troubleshooting & Optimization
Minimizing hydrolysis side reactions of 4-Chloro-3,5-dimethylphenyl chloroformate
[1]
Status: Operational Agent: Senior Application Scientist Topic: Minimizing Hydrolysis Side Reactions Reference ID: CDPC-HYD-MIT-01[1]
Executive Summary
4-Chloro-3,5-dimethylphenyl chloroformate (CDPC) is a specialized aryl chloroformate used primarily for derivatization and protecting group installation.[1] Unlike simple alkyl chloroformates, CDPC possesses a unique "Push-Pull" structural conflict:
-
Electronic Activation: The para-chloro group withdraws electron density, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack (including water).
-
Steric Shielding: The 3,5-dimethyl groups provide steric bulk, theoretically slowing down approach.
The Problem: In the presence of trace moisture, the electronic activation often overrides the steric hindrance, leading to rapid hydrolysis. This generates 4-chloro-3,5-dimethylphenol, CO₂, and HCl, destroying your stoichiometry and contaminating the product.
This guide addresses the specific suppression of this pathway.
Section 1: The Mechanism (Why is this happening?)
Q: I calculated my stoichiometry perfectly, but my yield is 60%. Where did the reagent go?
A: You likely lost it to "The Water Competition." Even in "dry" solvents, trace water acts as a competitive nucleophile. Because the leaving group (4-chloro-3,5-dimethylphenoxide) is a stabilized anion (pKa ~9.5), the energy barrier for hydrolysis is lower than for alkyl chloroformates.[1]
Visualizing the Competition:
The diagram below illustrates the kinetic competition. Your goal is to maximize the green path (
Figure 1: Kinetic competition between the desired nucleophile and water. Note that the tetrahedral intermediate is the pivot point for yield loss.
Section 2: Solvent & Base Selection (Troubleshooting)
Q: Can I use Schotten-Baumann conditions (DCM/Water biphasic)?
A: Proceed with extreme caution. While standard for simple benzoyl chlorides, Schotten-Baumann is risky for CDPC due to the enhanced leaving group ability of the chloroxylenol moiety.
-
Risk: Hydroxide (
) is a better nucleophile than water.[1] If your mixing is too vigorous without temperature control, the base will hydrolyze the CDPC at the interface before it enters the organic layer to react with your amine. -
Solution: If you must use aqueous base, use the "Cold-and-Fast" protocol (see Section 4).[1]
Q: Which anhydrous solvents are safe?
A: Solvents must be aprotic and non-nucleophilic.[1] Use the table below to select your media.
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Excellent | High solubility for CDPC; easy to dry.[1] |
| THF | Good | Ensure it is peroxide-free and ultra-dry.[1] Wet THF is a common failure point.[1] |
| Toluene | Good | Good for heating if the reaction is sluggish (steric hindrance). |
| DMF / DMSO | Avoid | Hygroscopic.[1] Hard to remove water.[1] Can accelerate hydrolysis.[1][2] |
| Alcohols (MeOH/EtOH) | CRITICAL FAILURE | Will react immediately to form mixed carbonates (solvolysis).[1] |
Section 3: Experimental Protocols
Protocol A: The "Anhydrous Standard" (Recommended)
Best for: Valuable substrates, moisture-sensitive synthesis.
-
Drying: Flame-dry glassware under vacuum; backfill with Argon/Nitrogen.[1]
-
Solvent Prep: Ensure DCM/THF has
water (Karl Fischer verified). -
Base Selection: Use Pyridine (mild) or Triethylamine (TEA) .[1]
-
Expert Tip: If using TEA, add a catalytic amount of DMAP (4-Dimethylaminopyridine) only if the system is strictly anhydrous. DMAP accelerates both reaction and hydrolysis.[1]
-
-
Temperature: Cool the nucleophile/base solution to 0°C .
-
Addition: Dissolve CDPC in the solvent and add dropwise .
-
Why? This keeps the concentration of CDPC low relative to the nucleophile, statistically favoring the desired reaction over any trace water reaction.
-
Protocol B: The "Schotten-Baumann" Modification
Best for: Scale-up, water-soluble amines (e.g., amino acids).[1]
-
Biphasic Setup: Dissolve amine in
(or ).[1] -
Organic Phase: Dissolve CDPC in DCM.
-
Critical Control: Cool BOTH phases to -5°C to 0°C before mixing.
-
Mixing: Add the CDPC solution rapidly with vigorous stirring .
-
Why? You need the reaction to happen at the interface faster than the bulk hydrolysis can occur.
-
-
Quench: Immediately separate layers once TLC indicates consumption. Do not let it stir overnight in aqueous base.
Section 4: Decision Matrix
Use this logic flow to determine your experimental setup.
Figure 2: Workflow decision tree for optimizing reaction conditions based on substrate solubility and stoichiometry requirements.
Section 5: Storage & Handling FAQ
Q: There is a white crust on the threads of my CDPC bottle. Is the reagent dead? A: Not necessarily, but it is compromised. The white solid is likely 4-chloro-3,5-dimethylphenol (hydrolysis product) or amine salts if stored near bases.[1]
-
Test: Take a small aliquot and run a
in . Look for the shift of the methyl protons. The phenol methyls will shift upfield compared to the chloroformate. -
Fix: If the liquid is still clear, filter it through a dry syringe filter under inert atmosphere. If cloudy/precipitated, distill or discard.
Q: How do I quench the reaction safely? A: Do not just dump water in.
-
Cool to 0°C.
-
Add a saturated solution of Ammonium Chloride (
) .
References
-
Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH.[1] (The authoritative text on chloroformate synthesis and reactivity). [1]
-
Kevill, D. N., & D'Souza, M. J. (2008).[5] Correlation of the Rates of Solvolysis of Phenyl Chloroformate. International Journal of Molecular Sciences, 9(11), 2231–2242.[5] (Kinetic data on aryl chloroformate hydrolysis mechanisms). [1]
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[1] (General mechanisms for nucleophilic acyl substitution). [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 139059, 4-Chlorophenyl chloroformate. (Structural analogue data and safety profiles).
Sources
- 1. 4-Chlorophenyl chloroformate | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Chloroformate - Wikipedia [en.wikipedia.org]
- 5. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
Technical Support Center: Handling Precipitation During 4-Chloro-3,5-dimethylphenyl Chloroformate Addition
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals who encounter precipitation-related challenges during the use of 4-Chloro-3,5-dimethylphenyl chloroformate in synthesis, particularly in the formation of carbamates. Our goal is to provide a framework for understanding the root causes of precipitation and to offer systematic, actionable troubleshooting strategies to ensure reaction success.
Section 1: Quick-Reference FAQs
This section addresses the most immediate questions users face when unexpected precipitation occurs.
Q1: Why is a precipitate forming immediately upon adding 4-Chloro-3,5-dimethylphenyl chloroformate to my amine solution?
Immediate precipitation is typically due to one of two reasons: the rapid formation of an insoluble product or the generation of an insoluble byproduct salt.[1] The reaction between an amine and a chloroformate produces the desired carbamate and one equivalent of hydrochloric acid (HCl).[2] If you are using a tertiary amine base (like triethylamine) as an acid scavenger, the resulting triethylamine hydrochloride salt is often poorly soluble in common aprotic organic solvents (e.g., Dichloromethane, Tetrahydrofuran) and will precipitate instantly.[1] Alternatively, the carbamate product itself may have low solubility in the chosen reaction solvent.
Q2: Can the reaction temperature be causing the precipitation?
Absolutely. Solubility is highly dependent on temperature.[3] Many reactions involving chloroformates are initiated at low temperatures (e.g., 0 °C) to control the initial exotherm. However, this cooling can significantly decrease the solubility of your starting materials, the forming carbamate product, or byproduct salts, leading to precipitation.[4] Conversely, some compounds become less soluble as temperature increases, although this is less common for the systems .[3]
Q3: Is my choice of solvent the problem?
Solvent choice is one of the most critical factors in preventing unwanted precipitation.[5] The principle of "like dissolves like" is paramount. 4-Chloro-3,5-dimethylphenyl chloroformate and many amine substrates are relatively non-polar, favoring solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. However, the resulting carbamate product or hydrochloride byproducts can be significantly more polar and may require a more polar solvent system (e.g., Acetonitrile, Dimethylformamide) to remain in solution.[6]
Q4: The precipitate is a sticky gum or oil, not a crystalline solid. What does this mean and what should I do?
The formation of an amorphous, oily, or gummy precipitate often suggests that the product or byproduct has "crashed out" of solution in a non-crystalline manner, a process sometimes called "oiling out." This can happen when a compound's solubility limit is exceeded rapidly in a solvent where it is not well-solvated. This situation can be problematic as it may trap starting materials and reagents, leading to an incomplete reaction.[7] The best immediate course of action is to attempt to get the material back into solution by adding a co-solvent that is a better solvent for the product, or by carefully and slightly increasing the reaction temperature while ensuring vigorous stirring.
Section 2: The Chemistry of Precipitation - A Deeper Dive
A fundamental understanding of the reaction mechanism and solubility principles is essential for effective troubleshooting.
The Reaction Mechanism: Carbamate Formation
The reaction of 4-Chloro-3,5-dimethylphenyl chloroformate with a primary or secondary amine is a nucleophilic acyl substitution.[2] The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of a chloride ion to form the stable carbamate product. The reaction cogenerates HCl, which will protonate any available basic species, typically the starting amine or an added scavenger base.[2][8]
Caption: General reaction for carbamate synthesis.
Identifying the Precipitate
Determining the identity of the precipitate is the first step in diagnosing the issue. The following workflow can guide your analysis.
Caption: Troubleshooting workflow for an ongoing precipitation event.
Protocol 3.3: Post-Reaction - Characterization and Recovery
If the reaction completes as a slurry, proper workup is key to isolating the product.
-
Identify the Solid: Use the workflow in Section 2.2 to determine if the solid is your product or a byproduct.
-
If Solid is Byproduct Salt:
-
Filter the entire reaction mixture to remove the salt. Wash the solid with a small amount of the reaction solvent to recover any trapped product.
-
Combine the filtrates and proceed with the standard aqueous workup.
-
-
If Solid is Product:
-
Filter the reaction mixture and collect the solid product.
-
Wash the solid sequentially with:
-
A small amount of cold reaction solvent to remove unreacted starting materials.
-
Water or a dilute aqueous base (like NaHCO₃ solution) to remove any hydrochloride salt byproducts.
-
A non-polar solvent (like ether or hexanes) to aid in drying.
-
-
Dry the product under vacuum. Check the filtrate by TLC/LCMS to quantify any product that remained in solution.
-
Section 4: Safety and Handling of Chloroformates
4-Chloro-3,5-dimethylphenyl chloroformate, like all chloroformates, is a hazardous chemical that must be handled with appropriate precautions.
-
Corrosive and Lachrymatory: Causes severe skin burns and eye damage. It is also a lachrymator (induces tears). [9][10]* Moisture Sensitive: Reacts with water and moisture, hydrolyzing to the corresponding phenol, CO₂, and corrosive HCl gas. [11]All reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves are often suitable, but check manufacturer compatibility data). [12]* Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. By understanding the underlying chemical principles and employing these systematic troubleshooting strategies, researchers can effectively mitigate precipitation issues, leading to more consistent and successful synthetic outcomes.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography.
- Wikipedia. (n.d.). Carbamate.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Benchchem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
- Wikipedia. (n.d.). Chloroformate.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Jang, D. O., et al. (2011). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- Kevill, D. N., & D'Souza, M. J. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. Molecules, 18(4), 4429–4445.
- Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
- The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds. YouTube.
- Google Patents. (n.d.). US3966786A - Method for producing chloroformates.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Carbonochloridic acid, 4-methoxyphenyl ester.
- D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International Journal of Molecular Sciences, 12(6), 3938–3951.
- TCI Chemicals. (2025, April 29). SAFETY DATA SHEET - Phenyl Chloroformate.
- Yew, K. H., et al. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, 2263-2268.
- The City University of New York. (n.d.). THE EFFECT OF TEMPERATURE AND CONCENTRATION ON REACTION RATE.
- Lee, I., et al. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2263.
- Sci-Hub. (n.d.). Nucleophilic substitution reactions of phenyl chloroformates.
- Kobe University Repository. (2022, March 1). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.
- ReAgent. (2023, March 15). How Does Temperature Affect The Rate Of A Reaction?.
- Fisher Scientific. (2010, May 3). SAFETY DATA SHEET - Phenyl chloroformate.
- SynQuest Laboratories, Inc. (n.d.). Phenyl chloroformate Safety Data Sheet.
- Scribd. (n.d.). Chemical Kinetics - Temperature's Impact on Reaction Rate.
- Reddit. (2023, October 27). Common sources of mistake in organic synthesis.
- Gong, Y. D., et al. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron, 69(44), 9353-9359.
- Gallard, H., & von Gunten, U. (2002). Chlorination of phenols: kinetics and formation of chloroform. Environmental Science & Technology, 36(5), 884–890.
- ResearchGate. (2025, August 7). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: New dealkylating agents for tertiary amines.
- ResearchGate. (2015, April 7). Can we use chloroform instead of alcohol such as ethanol as solvent for aldol condensation?.
- Sigma-Aldrich. (n.d.). 4-Chlorophenyl chloroformate 98.
- Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
- Loba Chemie. (2015, April 9). PHENYL CHLOROFORMATE FOR SYNTHESIS MSDS.
- Matata, S. J. (2024). Impact of Temperature on the Rate of Chemical Reactions in Tanzania. European Journal of Physical Sciences, 7(1), 12-22.
- ResearchGate. (2025, August 7). Solving the Clogging Problem: Precipitate-Forming Reactions in Flow.
- PrepChem.com. (n.d.). Preparation of chloromethyl chloroformate.
- BLD Pharm. (n.d.). 20060-93-9|4-Chloro-3,5-dimethylphenyl chloroformate.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Multi-Step Organic Synthesis.
- National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels.
- PubChem. (n.d.). 4-Chlorophenyl chloroformate.
- ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.
- Wikipedia. (n.d.). Ethyl chloroformate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Chloroformate - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Troubleshooting low reactivity of 3,5-dimethyl substituted chloroformates
Technical Support Center: 3,5-Dimethyl-Substituted Chloroformates
Topic: Troubleshooting Low Reactivity in Carbamate/Carbonate Synthesis Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Meta" Deception
If you are experiencing sluggish reactivity with 3,5-dimethylphenyl chloroformate , you are likely attributing the problem to steric hindrance. This is a common misdiagnosis.
Unlike 2,6-dimethyl substitutions (which block the carbonyl), the 3,5-substitution pattern (meta-position) exerts minimal steric pressure on the reaction center. The root cause of your low reactivity is electronic deactivation . The two methyl groups are electron-donating (inductive effect, +I), which increases electron density at the carbonyl carbon, making it significantly less electrophilic than unsubstituted phenyl chloroformate or the highly reactive 4-nitrophenyl chloroformate.
This guide provides the protocols to overcome this electronic barrier using Nucleophilic Catalysis .
Module 1: Diagnostic & Mechanistic Insight
Q: Why is my reaction stalling despite using standard Schotten-Baumann conditions?
A: Your electrophile is "cold."
Standard acylation relies on the electrophilicity of the carbonyl carbon. In 3,5-dimethylphenyl chloroformate, the methyl groups push electron density into the aromatic ring, which stabilizes the phenoxide leaving group before it leaves and reduces the partial positive charge (
Comparative Reactivity Data:
| Chloroformate Substrate | Substituent Effect | Leaving Group pKa (Conjugate Acid) | Relative Reactivity |
| 4-Nitrophenyl | Electron Withdrawing (-M, -I) | 7.14 (Excellent) | High (Reacts < 1h) |
| Phenyl | Neutral | 9.95 (Standard) | Moderate |
| 3,5-Dimethylphenyl | Electron Donating (+I) | 10.15 (Poor) | Low (Stalls often) |
Note: A higher pKa of the leaving group (phenol) correlates with a harder-to-break C-O bond and a less reactive chloroformate.
Module 2: The "Rescue" Protocol (Nucleophilic Catalysis)
Directive: Do not rely on simple bases like Pyridine or Triethylamine alone. They are insufficiently nucleophilic to activate this specific deactivated chloroformate. You must use DMAP (4-Dimethylaminopyridine) to form a reactive intermediate.
The "Turbo-Charged" Acylation Protocol
Use this workflow for converting amines/alcohols to carbamates/carbonates using 3,5-dimethylphenyl chloroformate.
Reagents:
-
Substrate (Amine/Alcohol): 1.0 equiv
-
3,5-Dimethylphenyl chloroformate: 1.1 – 1.2 equiv
-
Base: Triethylamine (Et
N) or Diisopropylethylamine (DIPEA): 1.5 equiv -
Catalyst: DMAP: 0.1 – 0.2 equiv (Critical)
-
Solvent: Anhydrous DCM or THF (0.2 M concentration)
Step-by-Step Procedure:
-
The Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Moisture is the enemy; while your chloroformate is slow to react with your substrate, it will eventually hydrolyze with wet solvents.
-
Solvation: Dissolve the substrate and the auxiliary base (Et
N) in anhydrous DCM. -
Activation (The Fix): Add the DMAP before the chloroformate.
-
Addition: Cool to 0°C (to control exotherm, though likely mild). Add the 3,5-dimethylphenyl chloroformate dropwise.
-
The Push: Allow to warm to Room Temperature (RT).
-
Checkpoint: If TLC shows <50% conversion after 2 hours, heat to reflux (40°C for DCM, 66°C for THF). The electronic deactivation often raises the activation energy barrier, requiring thermal input.
-
-
Quench: Once complete, quench with saturated NH
Cl solution to destroy unreacted chloroformate.
Module 3: Visualizing the Solution
The following diagram illustrates why DMAP works where Pyridine fails. DMAP attacks the deactivated carbonyl to form a "super-electrophile" (N-acylpyridinium salt), which is then attacked by your nucleophile.[1]
Figure 1: The DMAP Catalytic Cycle. The catalyst bypasses the electronic deactivation of the 3,5-dimethyl substituted ring.
Module 4: Troubleshooting FAQs
Q: The reaction is done, but I can't separate the 3,5-dimethylphenol byproduct. It co-elutes with my product.
A: This is a common issue with lipophilic phenols.
-
The Wash Trick: 3,5-dimethylphenol is weakly acidic (pKa ~10.15). A standard bicarbonate wash (pH 8) will not deprotonate it efficiently.
-
Solution: Wash the organic layer with 1M NaOH or 1M KOH (if your product is base-stable). This converts the phenol into the water-soluble phenoxide (Ph-O
Na ), forcing it into the aqueous layer. -
Alternative: If your product is base-sensitive, use column chromatography with a gradient of Hexane:EtOAc. The methyl groups make the phenol less polar than unsubstituted phenol, so it often elutes earlier.
Q: I see a new spot on TLC that isn't product or starting material. Is it decomposing?
A: It is likely the symmetric carbonate .
-
Cause: If moisture is present, water attacks the chloroformate to form the unstable carbonic acid, which decarboxylates to the phenol. The generated phenol then attacks another molecule of chloroformate (catalyzed by your base) to form Bis(3,5-dimethylphenyl) carbonate.
-
Prevention: Ensure solvents are anhydrous. Increase the equivalents of your amine/alcohol substrate relative to the chloroformate.
Q: Can I use Pyridine as the solvent to force the reaction?
A: You can, but it may not be enough. Pyridine is a weaker nucleophile than DMAP.[1] For deactivated electrophiles like 3,5-dimethylphenyl chloroformate, Pyridine acts primarily as a solvent/base, not an effective nucleophilic catalyst. If you must use Pyridine as solvent, still add 5 mol% DMAP to drive the kinetics.
References
-
Xu, S., et al. (2005). "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chemistry – A European Journal. (Validates the N-acylpyridinium mechanism for hindered/deactivated systems).
-
Liu, Z., et al. (2014).[2] "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation." Organic Letters. (Demonstrates DMAP superiority in difficult acylations).
-
ChemicalBook. (2025). "3,5-Dimethylphenol Properties and pKa Data." (Confirming the pKa ~10.15 electronic deactivation).
-
BenchChem. (2025).[3] "Troubleshooting Low Yields in Acylation Reactions." (General troubleshooting for polymerization and hydrolysis side reactions).
Sources
Validation & Comparative
Quantifying the Release: A Comparative Guide to HPLC Detection of 4-Chloro-3,5-dimethylphenol (PCMX)
Executive Summary
Objective: To evaluate and compare high-performance liquid chromatography (HPLC) methodologies for the detection and quantification of 4-chloro-3,5-dimethylphenol (PCMX) when functioning as a leaving group or released moiety in drug development and stability studies.
Context: While PCMX is widely recognized as an antiseptic, in the context of medicinal chemistry and polymer science, it frequently serves as a phenolic leaving group in the hydrolysis of ester-based prodrugs or the degradation of antimicrobial polymers. Accurate detection of the released PCMX moiety is the critical metric for determining reaction kinetics, hydrolytic stability, and release profiles.
Verdict:
-
For Routine QC & Kinetics (µM range): RP-HPLC-UV is the superior choice due to cost-efficiency, robustness, and sufficient sensitivity for bulk release studies.
-
For Biological Matrices (nM range): LC-MS/MS is required to overcome matrix interference and achieve the necessary sensitivity for pharmacokinetic (PK) tracking of the released group.
Technical Background: The PCMX Moiety
Understanding the physicochemical behavior of PCMX is a prerequisite for selecting the correct detection mode.
-
Chemical Structure: Halogenated phenol (
).[1] -
Leaving Group Character: As a phenol (
), PCMX is a relatively poor leaving group compared to tosylates, but is commonly released via ester hydrolysis or carbonate cleavage in physiological conditions. -
Detection Challenges:
-
Peak Tailing: The phenolic hydroxyl group can interact with residual silanols on silica-based columns, causing tailing.
-
Matrix Interference: In biological media (plasma, cell lysate), endogenous phenols can co-elute.
-
Mechanistic Pathway: Hydrolytic Release
The following diagram illustrates the generic pathway where PCMX is released from a carrier molecule (e.g., a prodrug ester), necessitating the analytical method to distinguish between the Conjugate (Substrate) and the Free PCMX (Leaving Group) .
Figure 1: Mechanistic pathway of PCMX release. The analytical challenge lies in resolving the Free PCMX from the intact Conjugate.
Comparative Methodology: UV vs. MS/MS
This guide compares the two dominant industry standards: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Method A: RP-HPLC-UV (The "Workhorse")
-
Principle: Separation on a C18 column based on hydrophobicity, followed by absorbance detection at
(typically 280 nm). -
Pros: High linearity, low operational cost, no need for isotopic internal standards.
-
Cons: Lower sensitivity; susceptible to co-elution in complex bio-fluids.
-
Best For: In vitro release profiles, stability testing, quality control (QC).
Method B: LC-MS/MS (The "Sniper")
-
Principle: Ionization (typically ESI-) followed by Multiple Reaction Monitoring (MRM) of the parent ion (
155) to specific fragments. -
Pros: Extreme sensitivity (pg/mL), absolute specificity (mass-based), rapid run times (<5 min).
-
Cons: High capital cost, matrix effects (ion suppression), requires stable isotope standards for best accuracy.
-
Best For: In vivo pharmacokinetics, trace impurity analysis.
Performance Data Comparison
The following data aggregates typical validation parameters from industrial applications.
| Parameter | Method A: RP-HPLC-UV | Method B: LC-MS/MS |
| Detector | Diode Array / Variable Wavelength | Triple Quadrupole (ESI Negative) |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) |
| Linearity ( | ||
| LOD (Limit of Detection) | ||
| LOQ (Limit of Quantitation) | ||
| Run Time | 12 - 20 mins | 3 - 5 mins |
| Precision (RSD) | ||
| Cost Per Sample | Low ($) | High ( |
Deep Dive Protocol: Validated RP-HPLC-UV Method
Recommended for researchers conducting in vitro hydrolysis or release kinetics studies.
Instrumentation & Conditions[2][3][4][5]
-
System: Agilent 1200/1260 Infinity or equivalent (Waters Alliance).
-
Column: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18 (
).-
Why: End-capped C18 columns reduce peak tailing caused by the phenolic hydroxyl.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Why: Acidic pH suppresses phenol ionization (
9.7), keeping PCMX neutral and increasing retention/sharpness.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Temperature: 25°C.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 8.0 | 20 | 80 | Elution of PCMX |
| 10.0 | 20 | 80 | Wash |
| 10.1 | 60 | 40 | Re-equilibration |
| 15.0 | 60 | 40 | End Run |
Sample Preparation (Release Study)
-
Aliquot: Withdraw
from the reaction vessel. -
Quench: Immediately add
of cold Acetonitrile.-
Mechanism:[2] Precipitates proteins/enzymes and stops hydrolysis.
-
-
Internal Standard: Add
of 2,4-Dichlorophenol ( ).-
Validation: Ensures injection accuracy.
-
-
Clarify: Centrifuge at 10,000 x g for 5 mins.
-
Inject: Transfer supernatant to vial; inject
.
Decision Matrix: Selecting the Right Workflow
Use this logic flow to determine the appropriate method for your specific research phase.
Figure 2: Decision tree for selecting the optimal detection method based on matrix and sensitivity requirements.
Troubleshooting & Optimization
-
Issue: Peak Tailing.
-
Cause: Silanol interaction.
-
Fix: Increase buffer ionic strength (add 25mM Phosphate) or switch to a "Base Deactivated" (BDS) column.
-
-
Issue: Split Peaks.
-
Cause: Sample solvent mismatch.
-
Fix: Ensure the sample solvent matches the initial mobile phase (e.g., 40% ACN).
-
-
Issue: Retention Time Drift.
-
Cause: pH fluctuation.
-
Fix: PCMX is sensitive to pH near its
. Ensure mobile phase is buffered well below pH 4.0.
-
References
-
BenchChem. (2025).[2][3][4] Application Notes and Protocols for HPLC Quantitative Analysis of Chloroxylenol. Retrieved from
-
World Health Organization (WHO). Development and validation of a stability-indicating RP-HPLC-FLD method. Retrieved from
-
National Institute of Standards and Technology (NIST). 4-Chloro-2,6-dimethylphenol Mass Spectrum. Retrieved from
-
Sielc Technologies. Separation of 4-Chloro-3,5-dimethylphenol on Newcrom R1 HPLC column. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2723, Chloroxylenol. Retrieved from
Sources
Comparative Guide: PCMX Chloroformate vs. p-Nitrophenyl Chloroformate for Bioconjugation and Synthesis
Topic: Comparative Stability of PCMX Chloroformate vs. p-Nitrophenyl Chloroformate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of activation reagents for nucleophilic substitution—specifically for the formation of carbamates and carbonates—p-Nitrophenyl Chloroformate (p-NPC) has long been the industry standard due to its high reactivity. However, its poor hydrolytic stability and the toxicity of its byproduct (p-nitrophenol) present significant challenges in reproducible manufacturing and storage.
PCMX Chloroformate (4-chloro-3,5-dimethylphenyl chloroformate) emerges as a superior alternative for applications requiring enhanced stability and handling safety. Derived from the antiseptic chloroxylenol (PCMX), this reagent offers a unique balance of reactivity and robustness.
This guide provides a technical comparison of these two reagents, supported by mechanistic insights, stability data, and experimental protocols.
Mechanistic Basis of Stability and Reactivity
The performance difference between these two reagents is governed by the electronic effects of the substituents on the phenyl ring, which dictate the electrophilicity of the carbonyl carbon and the leaving group ability of the phenol.
1.1 Electronic Effects Analysis
-
p-Nitrophenyl Chloroformate (p-NPC):
-
Substituent: Nitro (-NO₂) at the para position.
-
Effect: Strong electron-withdrawing group (EWG) via resonance (-M) and induction (-I).
-
Consequence: The carbonyl carbon is highly electron-deficient, making it extremely reactive towards nucleophiles (including water). The leaving group, p-nitrophenol, has a low pKₐ (~7.15), facilitating rapid elimination.
-
-
PCMX Chloroformate (PCMX-CF):
-
Substituents: Chlorine (-Cl) at para; Methyl (-CH₃) groups at meta positions (3,5).
-
Effect:
-
Chlorine: Weakly deactivating (inductive withdrawal -I dominates over resonance donation +M).
-
Methyls: Weakly activating (inductive donation +I).
-
-
Consequence: The net electronic effect is a balanced, slightly electron-rich ring compared to p-NPC. The leaving group (PCMX) has a higher pKₐ (~9.7–10.0), resulting in a "tamer" electrophile that resists background hydrolysis while maintaining reactivity towards primary amines and alcohols.
-
1.2 Reaction Pathway Diagram
Figure 1: Comparative reaction pathways showing the kinetic differences driven by the leaving group (ArO⁻) stability.
Comparative Performance Data
The following data summarizes the stability and reactivity profiles. Note that PCMX-CF exhibits a significantly longer half-life in aqueous environments, reducing the "rush" required during experimental handling.
Table 1: Physicochemical Properties & Stability Metrics
| Feature | p-Nitrophenyl Chloroformate (p-NPC) | PCMX Chloroformate (PCMX-CF) |
| CAS Number | 7693-46-1 | 20060-93-9 |
| Leaving Group pKₐ | 7.15 (p-Nitrophenol) | ~9.9 (Chloroxylenol) |
| Hydrolysis Half-Life (pH 7, 25°C) | < 1 hour (Rapid degradation) | > 24 hours (High stability) |
| Storage Requirement | -20°C, Desiccated (Moisture sensitive) | 2–8°C or RT (Desiccated) |
| Visual Indicator | Hydrolysis turns yellow (p-Nitrophenolate) | No color change (PCMX is white) |
| Reactivity Profile | Aggressive; prone to side reactions | Mild; high selectivity for 1° amines |
Table 2: Solvolysis Resistance (Representative Data)
Solvolysis rates (
| Reagent | Relative Rate | Interpretation | |
| p-NPC | 100 | Rapid background hydrolysis; requires excess reagent. | |
| PCMX-CF | ~2.5 | 40x more stable ; stoichiometric precision is possible. |
Experimental Protocols
To validate the stability and utilize PCMX-CF in your workflow, follow these standardized protocols.
Protocol A: Comparative Hydrolytic Stability Assay
Objective: To quantify the degradation rate of the reagent in a simulated reaction buffer.
-
Preparation:
-
Prepare a Buffer Solution : Phosphate-buffered saline (PBS), pH 7.4.
-
Prepare Stock Solutions : Dissolve 10 mM of p-NPC and 10 mM of PCMX-CF in dry Acetonitrile (MeCN).
-
-
Initiation:
-
Add 100 µL of Stock Solution to 900 µL of Buffer (10% organic solvent final).
-
Vortex immediately.
-
-
Monitoring:
-
p-NPC: Monitor Absorbance at 400 nm (release of p-nitrophenolate anion).
-
PCMX-CF: Monitor via HPLC-UV at 280 nm (disappearance of ester peak, appearance of PCMX peak).
-
-
Data Analysis:
-
Plot Concentration vs. Time.
-
Fit to First-Order Kinetics (
) to determine .
-
Protocol B: Protein Activation (Lysine Conjugation)
Objective: Activation of a protein (e.g., BSA) for subsequent ligand attachment.
Step 1: Activation
-
Dissolve protein (10 mg/mL) in Borate Buffer (pH 8.5) . Note: PCMX-CF requires a slightly higher pH than p-NPC due to lower reactivity.
-
Dissolve PCMX-CF (10 equivalents per lysine) in dry DMF.
-
Add PCMX-CF solution dropwise to the protein solution (max 10% v/v DMF).
-
Incubate:
-
For p-NPC: 30–60 mins on ice (Risk of hydrolysis competing with conjugation).
-
For PCMX-CF: 2–4 hours at Room Temperature (Higher yield of active carbamate).
-
Step 2: Purification
-
Remove excess reagent and byproduct (PCMX) via Desalting Column (Sephadex G-25) or Dialysis.
-
Advantage: PCMX is hydrophobic and washes away easily; it does not stain the protein yellow like p-nitrophenol.
Safety & Handling
-
Toxicity: p-Nitrophenol is a known toxicant and skin irritant. PCMX is an active ingredient in commercial antiseptics (e.g., Dettol), making the handling of PCMX-CF byproducts significantly safer for laboratory personnel.
-
Detection: While p-NPC offers a visual yellow cue upon hydrolysis, this often interferes with colorimetric assays (e.g., ELISA). PCMX-CF is optically silent in the visible range, preventing assay interference.
References
-
Kevill, D. N., & D'Souza, M. J. (2008). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis.[1] International Journal of Molecular Sciences, 9(11), 2231–2246. Link
-
Parulekar, T. P., et al. (2024).[2] Synthesis and Antibacterial Activity of PCMX Derivative. International Journal for Research in Applied Science and Engineering Technology, 12(5). Link
-
BenchChem. (n.d.). 4-Chloro-3,5-dimethylphenyl chloroformate Product Information & Synthesis. Link
-
Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Phenyl Chloroformates in Aqueous Ethanol. Journal of Organic Chemistry, 67(25), 8911–8916. Link
Sources
A Comparative Guide to Thin-Layer Chromatography (TLC) Visualization in PCMX Chloroformate Reactions
<
In the dynamic landscape of pharmaceutical and chemical research, the synthesis of novel compounds requires rigorous in-process monitoring to ensure reaction completion, purity, and yield. The reaction of parachlorometaxylenol (PCMX) with a chloroformate is a critical step in the synthesis of various active pharmaceutical ingredients and specialty chemicals. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and indispensable tool for the real-time analysis of these reactions.[1][2][3] This guide provides an in-depth comparison of TLC visualization techniques tailored for monitoring PCMX chloroformate reactions, grounded in scientific principles and practical expertise.
The Chemistry at a Glance: PCMX and Chloroformate Reactivity
The reaction involves the nucleophilic substitution of the hydroxyl group of PCMX, a phenolic compound, with a chloroformate.[4][5] PCMX, or 4-chloro-3,5-dimethylphenol, is a widely used antiseptic and disinfectant.[6][7][8][9] Chloroformates are esters of chloroformic acid and are reactive reagents used to introduce a carbonate or carbamate functional group.[5][10][11] The fundamental reaction proceeds as follows:
Caption: General reaction scheme of PCMX with a chloroformate.
Understanding the distinct chemical properties of the starting material (PCMX, a phenol), the reagent (chloroformate), and the product (a carbonate ester) is paramount to selecting an appropriate and effective TLC visualization method.
The Power of Observation: Why TLC Visualization is Critical
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[1][2][12] The resulting separation is visualized as distinct spots on the TLC plate. For PCMX chloroformate reactions, effective visualization allows the researcher to:
-
Monitor Reaction Progress: Observe the consumption of the PCMX starting material and the formation of the product.[1]
-
Identify Intermediates and Byproducts: Detect the presence of any unexpected or undesired chemical species.
-
Optimize Reaction Conditions: Empirically determine the ideal reaction time, temperature, and stoichiometry.
-
Assess Purity: Qualitatively evaluate the purity of the final product.
A Comparative Analysis of Visualization Techniques
The choice of visualization method is dictated by the chemical nature of the compounds being analyzed. Many organic compounds, including those in this reaction, are colorless and require a visualization aid.[1][13]
Non-Destructive Method: Ultraviolet (UV) Light
UV visualization is the initial and most convenient method employed.[13][14][15][16] TLC plates are often impregnated with a fluorescent indicator that glows under short-wave UV light (254 nm).[13][14] Compounds that absorb UV light at this wavelength will quench the fluorescence and appear as dark spots.[13][14][16]
-
Principle of Operation: Aromatic compounds and those with conjugated π-systems, like PCMX and its carbonate ester product, are typically UV-active.[13][14] The chloroformate reagent, depending on its 'R' group, may or may not be UV-active.
-
Expertise & Experience: While both PCMX and its product are UV-active, their similar aromatic structures can lead to close retention factors (Rf values), making differentiation solely by UV challenging. It is crucial to run a co-spot (a lane with both the starting material and the reaction mixture) to confidently distinguish the two.
-
Trustworthiness: This method is non-destructive, meaning the plate can be subsequently stained with other reagents for further analysis.[13][14]
Destructive Methods: Chemical Stains
When UV visualization is insufficient or when certain components are not UV-active, chemical stains are employed.[14][15] These stains react with the separated compounds on the TLC plate to produce colored spots.[13][15]
-
Principle of Operation: This is a strong oxidizing agent that reacts with compounds that can be oxidized.[17][18] This includes alcohols, alkenes, and other functional groups. The permanganate (purple) is reduced to manganese dioxide (brown/yellow), resulting in colored spots on a purple or pink background.[17]
-
Application to PCMX Reactions: PCMX, being a phenol (an alcohol derivative), will react readily with KMnO₄. The carbonate ester product is generally less reactive towards oxidation under these conditions. This differential reactivity is the key to its utility.
-
Expertise & Experience: A bright yellow spot corresponding to the unreacted PCMX will be clearly visible. The product spot may appear much fainter or not at all, providing a clear indication of reaction progress. Overheating the plate during staining can cause the background to darken, obscuring the spots.[19]
-
Principle of Operation: These are considered "universal" stains as they react with a wide variety of organic compounds.[13] The active cerium(IV) or molybdenum(VI) species oxidize the organic compound and are themselves reduced to produce intensely colored (usually blue or green) spots.[13]
-
Application to PCMX Reactions: Both PCMX and the carbonate ester product will be visualized with these stains.
-
Expertise & Experience: While both spots will be visible, they may exhibit different color intensities, which can aid in their identification. These stains are particularly useful for confirming the presence of the product, especially if it has a similar Rf to PCMX. PMA is particularly good for visualizing alcohols and phenols.[13]
-
Principle of Operation: This is a specific stain for phenols.[17] Ferric chloride forms a colored complex (typically blue, green, or violet) with the phenolic hydroxyl group.
-
Application to PCMX Reactions: This stain is highly specific for the PCMX starting material. The carbonate ester product, lacking a free hydroxyl group, will not react.
-
Expertise & Experience: This provides an unambiguous way to track the disappearance of the starting material. A positive result is a colored spot for PCMX, while the product will remain invisible. This is an excellent confirmatory stain to use in conjunction with UV or a more general stain like CAM.
-
Principle of Operation: These stains, upon heating in the presence of acid, react with various functional groups, particularly nucleophiles, to form highly conjugated and thus colored products.[13][17][20]
-
Application to PCMX Reactions: Both PCMX and the product may react, but often produce different colors.
-
Expertise & Experience: The color differentiation can be a powerful tool for distinguishing between the starting material and the product on the same plate. It is advisable to note the specific colors produced by pure samples of the starting material and product for reliable interpretation.
Comparative Summary and Data Presentation
| Visualization Method | Principle of Detection | Target Compound(s) | Typical Appearance | Advantages | Disadvantages |
| UV Light (254 nm) | Fluorescence Quenching | PCMX, PCMX Carbonate | Dark spots on a green background | Non-destructive, quick, easy[13][14] | May not differentiate well between spots with similar Rf values. |
| Potassium Permanganate | Oxidation | PCMX (strong), other oxidizable groups | Yellow/brown spots on a purple/pink background[17] | Excellent for showing the disappearance of PCMX. | Destructive, can be messy, requires heating. |
| CAM / PMA | Oxidation | Most organic compounds | Blue/green spots on a light background[13] | "Universal" stain, good for general visualization. | Destructive, requires heating. |
| Ferric Chloride | Complexation with Phenols | PCMX | Blue, green, or violet spots[17] | Highly specific for the starting material. | Destructive, product is not visualized. |
| Anisaldehyde / Vanillin | Condensation Reaction | PCMX, PCMX Carbonate | Various colored spots | Can provide color differentiation between spots. | Destructive, requires heating, colors can vary. |
Experimental Protocols
General TLC Procedure
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom.
-
Spotting: Dissolve small amounts of the starting material (PCMX), the reaction mixture, and a co-spot in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot each solution on the baseline.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
Visualization Protocols
-
UV Light: View the dried plate under a short-wave (254 nm) UV lamp. Circle any visible spots with a pencil.
-
Potassium Permanganate Dip:
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[13]
-
Procedure: Briefly dip the dried TLC plate into the stain solution. Remove and gently heat with a heat gun until spots appear.
-
-
Ferric Chloride Dip:
-
Preparation: Prepare a 1% solution of ferric chloride in 50% aqueous methanol.[17]
-
Procedure: Dip the plate into the solution. Phenolic spots should appear almost immediately.
-
Workflow for Visualization Strategy
Caption: Decision workflow for selecting a TLC visualization technique.
Conclusion and Best Practices
For comprehensive and trustworthy monitoring of PCMX chloroformate reactions, a multi-faceted approach to TLC visualization is recommended.
-
Always start with UV light as a non-destructive initial assessment.
-
For clear evidence of the consumption of the starting material, potassium permanganate or ferric chloride stains are superior due to their high specificity for the phenolic group of PCMX.
-
To visualize all components on the plate, including the less reactive product, a universal stain such as CAM or PMA is the most reliable choice .
-
Always run a co-spot to aid in the unambiguous assignment of spots corresponding to the starting material and product.
By judiciously selecting and combining these visualization techniques, researchers can gain clear and accurate insights into the progress and outcome of their PCMX chloroformate reactions, ensuring the integrity and efficiency of their synthetic endeavors.
References
-
University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Vedantu. (n.d.). Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE. Retrieved from [Link]
- Google Patents. (n.d.). DE2131555A1 - Phenyl chloroformate prodn.
-
Aseptico. (n.d.). Disinfectant Chemistry Report Card #15 - Parachlorometaxylenol (PCMX). Retrieved from [Link]
-
Scribd. (n.d.). PCMX. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
PharmaCompass. (n.d.). PCMX | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Redox. (2021, April 13). Chloroxylenol - Parachlorometaxylenol or just PCMX. Retrieved from [Link]
-
ACS Publications. (n.d.). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Retrieved from [Link]
-
JoVE. (2015, March 4). Video: Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
ACS Publications. (2020, April 13). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]
-
University of York. (n.d.). Visualising plates. Retrieved from [Link]
-
Dr. Aman's Chemistry Lab. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TLC stains. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroxylenol. Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 4. Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE [vedantu.com]
- 5. Chloroformate - Wikipedia [en.wikipedia.org]
- 6. viroxanimalhealth.com [viroxanimalhealth.com]
- 7. PCMX | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. redox.com [redox.com]
- 9. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 10. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]
- 11. DE2131555A1 - Phenyl chloroformate prodn - from phenol and phosgene, with continuous hydrogen chloride removal - Google Patents [patents.google.com]
- 12. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. theory.labster.com [theory.labster.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. youtube.com [youtube.com]
- 19. TLC stains [reachdevices.com]
- 20. epfl.ch [epfl.ch]
Quantitative Assay of 4-Chloro-3,5-dimethylphenyl Chloroformate: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6]
In the synthesis of active pharmaceutical ingredients (APIs), 4-Chloro-3,5-dimethylphenyl chloroformate (CDPC) serves as a critical derivatizing agent and activated carbonate intermediate. Its structural integrity is defined by the reactive chloroformate group (-OCOCl) attached to a substituted phenol.
The Analytical Challenge: Researchers often rely on HPLC for purity assessment. However, HPLC determines chromatographic purity (area %), which frequently overestimates the functional assay (wt %).
-
Hydrolysis: CDPC hydrolyzes rapidly in the presence of trace moisture to form 4-chloro-3,5-dimethylphenol (CDMP) and HCl.
-
Invisibility: Free HCl, a common impurity, is invisible to UV detectors.
-
Response Factors: The molar extinction coefficients of the chloroformate and its phenolic degradation product differ, skewing area % integration.
The Solution: This guide establishes Amine-Back Titration as the primary reference method for assaying CDPC, validated by Argentometric Titration for total chlorine content.
Comparative Analysis: Method Selection
The following table contrasts the three primary methods for analyzing CDPC.
| Feature | Method A: Amine Back-Titration (Recommended) | Method B: Argentometric Titration | Method C: RP-HPLC |
| Measurement | Functional Activity (Reacts only with -OCOCl) | Total Hydrolyzable Chlorine (-OCOCl + Free HCl) | Chromatographic Purity (UV Absorbance) |
| Specificity | High. Distinguishes active ester from hydrolysis products. | Low. Cannot distinguish active ester from HCl impurity. | Medium. Separates organics but misses inorganics. |
| Interferences | Acidic impurities (corrected by blank) | Ionic chlorides (NaCl, HCl) | Column moisture (causes on-column degradation) |
| Precision (RSD) | < 0.5% | < 1.0% | ~ 0.5 - 2.0% |
| Cost/Time | Low / 20 mins | Low / 30 mins | High / 45 mins (equilibration) |
Core Protocol: Amine Back-Titration (The Gold Standard)
Mechanistic Principle
This method relies on the rapid, quantitative reaction between the chloroformate and a secondary amine (Dibutylamine).
-
Derivatization: The chloroformate reacts with excess dibutylamine (DBA) to form a stable carbamate.
-
Reaction:
-
-
Back-Titration: The unreacted DBA is titrated with standardized acid.
-
Blank Correction: A blank run (DBA without sample) determines the total amine available. The difference corresponds to the amine consumed by the CDPC.
Reagents & Equipment[6][7]
-
Solvent: Chlorobenzene (preferred for solubility and inertness) or Toluene (dried over molecular sieves).
-
Reagent: 1.0 N Dibutylamine (DBA) in Chlorobenzene.
-
Titrant: 0.5 N Hydrochloric Acid (aqueous) or Perchloric Acid (in acetic acid for non-aqueous systems).
-
Indicator: Bromophenol Blue (0.1% in methanol) or Potentiometric Electrode (Glass pH).
-
Analyte: 4-Chloro-3,5-dimethylphenyl chloroformate (MW: 191.01 g/mol ).
Step-by-Step Procedure
Step 1: Preparation of the Blank
-
Pipette exactly 20.0 mL of 1.0 N Dibutylamine solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of Methanol (to solubilize the subsequent titration).
-
Add 5 drops of Bromophenol Blue indicator.
-
Titrate with 0.5 N HCl until the color shifts from Blue/Purple to Yellow.
-
Record Volume as
.
Step 2: Analysis of CDPC Sample
-
Weigh accurately ~1.0 g (
) of CDPC into a 250 mL flask.-
Note: Avoid exposure to humid air; weigh quickly.
-
-
Pipette exactly 20.0 mL of 1.0 N Dibutylamine solution into the flask.
-
Swirl to dissolve. Allow to stand for 15 minutes at room temperature.
-
Expert Insight: While phenyl chloroformates react fast, the 3,5-dimethyl substitution adds slight steric bulk. The 15-minute dwell time ensures quantitative conversion.
-
-
Add 50 mL of Methanol to the flask.
-
Note: This solubilizes the amine hydrochloride salt formed.
-
-
Titrate the excess amine with 0.5 N HCl to the same yellow endpoint.
-
Record Volume as
.
Calculation
The assay is calculated based on the amine consumed.
- : Volume of titrant (mL)
- : Normality of HCl titrant
- : Molecular Weight of CDPC (191.01)[1]
- : Weight of sample (g)
Secondary Protocol: Argentometric Validation
To confirm the absence of significant free HCl, perform a Total Chlorine determination.
-
Hydrolysis: Dissolve 0.5 g CDPC in 20 mL 1N NaOH. Heat gently (60°C) for 30 mins to fully hydrolyze to Phenol, CO2, and Chloride.
-
Acidification: Cool and acidify with dilute Nitric Acid (
). -
Titration: Titrate with 0.1 N Silver Nitrate (
) using a silver electrode (Potentiometric). -
Comparison Logic:
-
Calculate % Cl (Total).
-
Calculate % Cl (from Amine Assay) = Assay %
(35.45 / 191.01). -
Result: If % Cl (Total)
% Cl (Amine), the sample is contaminated with free HCl.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for the Amine Back-Titration method.
Caption: Figure 1. Comparative workflow for Sample vs. Blank titration to quantify active chloroformate content.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Drifting Endpoint | Hydrolysis of carbamate or reaction with solvent. | Ensure Methanol is added after the 15-min reaction time. Use Chlorobenzene for the initial reaction. |
| Low Assay (<95%) | Moisture contamination or old sample. | Check Total Chlorine. If Total Cl is high, sample has degraded to HCl. |
| Precipitate during Titration | Insoluble amine salts. | Increase the volume of Methanol or switch to Isopropanol to maintain solubility. |
| High Blank Value | Volatility of amine. | Keep flasks stoppered during the reaction time. Treat Blank and Sample identically. |
References
-
Sigma-Aldrich. 4-Chlorophenyl chloroformate Product Specification & Properties.[2] (Substituted phenyl chloroformate analog data). Retrieved from .
- ASTM International.Standard Test Methods for Total Chlorine in Organic Compounds.
-
BenchChem. Purity Analysis of Synthesized n-Octyl Chloroformate: A Comparative Guide to GC and Argentometric Titration Methods. (Methodology comparison for chloroformates). Retrieved from .
-
PubChem. 4-Chloro-3,5-dimethylphenyl chloroformate Compound Summary. National Library of Medicine. Retrieved from .
- Vogel, A.I.A Text-Book of Quantitative Inorganic Analysis.
Sources
Safety Operating Guide
Definitive Guide: Safe Disposal of 4-Chloro-3,5-dimethylphenyl Chloroformate
Executive Summary & Immediate Action
4-Chloro-3,5-dimethylphenyl chloroformate (CDPC) is a high-hazard acylating agent. It poses dual threats: immediate corrosivity (releasing HCl gas upon contact with moisture) and systemic toxicity (via its hydrolysis byproduct, 4-chloro-3,5-dimethylphenol).
CRITICAL PROHIBITIONS:
-
NEVER dispose of this chemical down the drain.[1]
-
NEVER place sealed containers of this waste in general trash (risk of pressure buildup/explosion).
-
NEVER add water directly to the neat (undiluted) chemical; the exotherm and gas evolution can cause splash-back.
Chemical Intelligence & Hazard Profile
To safely neutralize CDPC, you must understand its degradation mechanism.
| Property | Data | Operational Implication |
| CAS Number | 5533-22-2 (Typical) / 20060-93-9 | Verify against container label. |
| Functional Group | Aryl Chloroformate (-O-CO-Cl) | Highly electrophilic; reacts violently with nucleophiles (water, amines, alcohols). |
| Hydrolysis Products | HCl (gas/acid) + CO₂ + 4-Chloro-3,5-dimethylphenol (PCMX) | Neutralization must manage acid gas and toxic phenolic waste. |
| Physical State | Liquid or Low-Melting Solid | May require gentle warming or solvent dissolution to transfer. |
| Stability | Moisture Sensitive | Keep under inert gas (Nitrogen/Argon) until disposal. |
The Mechanism of Hazard
When CDPC contacts water or base, it undergoes nucleophilic acyl substitution .
-
Reaction:
(simplified) -
The Danger: This reaction is exothermic .[2] If uncontrolled, the heat vaporizes the solvent and disperses the toxic phenol as an aerosol.
Pre-Disposal Risk Assessment
Before opening the bottle, perform this self-validating check.
Required PPE (Personal Protective Equipment):
-
Eyes: Chemical splash goggles + 8-inch Face Shield (Mandatory).
-
Hands: Double-gloving required. Inner: Nitrile. Outer: Silver Shield/4H® (Laminate) or heavy-gauge Butyl Rubber. Standard nitrile is insufficient for prolonged chloroformate exposure.
-
Respiratory: Work strictly within a certified fume hood. If outside containment, a Full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges is required.
-
Body: Chemical-resistant apron over lab coat.
Neutralization Protocol (Step-by-Step)
This protocol converts the reactive chloroformate into a stable, non-volatile phenolate salt solution.
Reagents Needed:
-
Inert Solvent: Dichloromethane (DCM) or Toluene (to dilute the CDPC).
-
Neutralizing Base: 10% Sodium Hydroxide (NaOH) or 5% Sodium Carbonate (
).-
Expert Note: NaOH is preferred. Carbonate generates massive amounts of
foam, which can overflow the reaction vessel.
-
-
Ice Bath: For thermal control.
Phase A: Preparation
-
Secure the Area: Clear the fume hood of incompatible chemicals (oxidizers, amines).
-
Prepare the Trap: In a 3-neck round-bottom flask (or large beaker for small scales), add the 10% NaOH solution . Use a volume calculated to provide a 3:1 molar excess of base relative to the chloroformate.
-
Cooling: Place the flask in an ice/water bath. Clamp securely. Start magnetic stirring.
Phase B: Dilution
-
Dissolution: Dissolve the 4-Chloro-3,5-dimethylphenyl chloroformate in the inert solvent (DCM or Toluene). A 10-20% w/v concentration is ideal.
-
Why? This acts as a heat sink and prevents "hot spots" during neutralization.
-
Phase C: Controlled Hydrolysis
-
Addition: Using an addition funnel (for large volumes) or a glass pipette (for <10mL), add the CDPC solution dropwise to the cold NaOH.
-
Observation: You may see immediate cloudiness or a biphasic mixture.
-
Temperature Check: Ensure internal temperature stays < 25°C.[3]
-
-
Agitation: Stir vigorously for 30–60 minutes after addition is complete.
-
Validation: Stop stirring. Check the pH of the aqueous layer.
-
If pH < 10: Add more NaOH. The high pH ensures the toxic byproduct (chloroxylenol) remains deprotonated as the soluble phenolate salt (
), preventing it from precipitating or volatilizing.
-
Waste Stream Management
The resulting mixture is Hazardous Chemical Waste . It contains a chlorinated phenolic compound and halogenated solvents.
Separation (Optional but Recommended): If you used DCM/Toluene, you have a biphasic mixture.
-
Organic Layer: Contains the solvent and any unreacted non-acidic impurities.
-
Disposal:Halogenated Organic Waste .
-
-
Aqueous Layer: Contains Sodium 4-chloro-3,5-dimethylphenolate, NaCl, and excess NaOH.
-
Disposal:Basic Aqueous Waste (Toxic/Corrosive) .
-
Labeling: Must explicitly list "Contains Chlorinated Phenols" (Environmental Toxin).
-
One-Pot Disposal: If volume permits, the entire emulsion can be bottled together.
-
RCRA Codes (Indicative): D002 (Corrosive), D022 (Chloroform - if DCM used), Toxic constituents.
Operational Logic Visualization
The following diagram illustrates the decision matrix and workflow for this procedure.
Caption: Operational workflow for the controlled hydrolysis and separation of CDPC waste streams.
Emergency Contingencies
| Scenario | Immediate Action |
| Spill (Outside Hood) | Evacuate lab immediately. Contact EHS. Do not attempt cleanup without SCBA if volume > 10mL. |
| Skin Contact | Immediate Drench: 15 minutes in safety shower.[4] Remove contaminated clothing under the shower. Seek medical aid (burns may be delayed). |
| Inhalation | Move to fresh air.[1][4][5][6][7] If breathing is difficult, oxygen should be administered by trained personnel. Monitor for pulmonary edema (delayed onset). |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3][8] [Link]
-
PubChem. (n.d.).[9] Compound Summary: 4-Chloro-3,5-dimethylphenol (Hydrolysis Byproduct). National Library of Medicine. [Link]
-
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. download.basf.com [download.basf.com]
- 3. orgsyn.org [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. policies.unc.edu [policies.unc.edu]
- 8. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 9. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-Chloro-3,5-dimethylphenyl chloroformate
The following guide details the operational safety, personal protective equipment (PPE), and logistical handling of 4-Chloro-3,5-dimethylphenyl chloroformate (CAS 20060-93-9). This content is structured for researchers requiring high-fidelity safety protocols beyond standard Safety Data Sheet (SDS) recommendations.
Executive Hazard Assessment
Compound: 4-Chloro-3,5-dimethylphenyl chloroformate CAS: 20060-93-9 Physical State: Liquid (typically) or low-melting solid; moisture-sensitive.
This compound presents a dual-threat mechanism :
-
Acylation Capability: As a chloroformate, it is a potent electrophile that can irreversibly acylate amino and hydroxyl groups in biological tissue, leading to cellular necrosis.
-
Hydrolytic Decomposition: Upon contact with moisture (mucous membranes, lung tissue), it rapidly hydrolyzes to release Hydrochloric Acid (HCl) and 4-Chloro-3,5-dimethylphenol (PCMX). The HCl causes immediate chemical burns, while the phenolic byproduct acts as a systemic toxin and environmental hazard.
Critical Warning: The "Fatal in Contact with Skin" (H310) and "Fatal if Inhaled" (H330) classifications necessitate a Zero-Exposure protocol. Standard laboratory nitrile gloves are insufficient for primary protection against direct contact.
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is non-negotiable for handling this substance. The "Barrier-in-Depth" strategy uses multiple layers to prevent breakthrough.
| Component | Specification | Scientific Rationale |
| Primary Hand Protection | Silver Shield® / 4H® (PE/EVOH Laminate) | Essential. Standard nitrile degrades rapidly upon exposure to chloroformates and chlorinated solvents. Laminate films provide >4 hours breakthrough time. |
| Secondary Hand Protection | Nitrile (5-8 mil) | Worn over the Silver Shield gloves. Provides dexterity and mechanical protection for the inner laminate layer. |
| Respiratory Protection | Fume Hood (Mandatory) | Primary Control. All operations must occur within a certified hood operating at 80-100 fpm face velocity. |
| Emergency Respiratory | Full-Face Respirator (OV/AG Cartridge) | For Spills Only. Use Organic Vapor/Acid Gas (Yellow/Olive) cartridges. Note: SCBA is preferred for large spills due to the "Fatal" inhalation rating. |
| Body Protection | Tyvek® or Chem-Tape Apron | Impervious apron required over a standard lab coat to prevent soak-through in case of splashes. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the lachrymatory nature of the vapors. |
Safe Handling Protocol: The "Zero-Exposure" Loop
This workflow ensures that the operator is never the path of least resistance for the chemical.
Experimental Setup
-
Moisture Control: Ensure all glassware is flame-dried and purged with inert gas (Nitrogen/Argon). Moisture triggers HCl release, pressurizing the vessel.
-
Trap Setup: Vent the reaction vessel through an oil bubbler into a scrubber trap containing 10% NaOH or saturated Sodium Bicarbonate to neutralize evolved HCl gas.
-
Cold Trap: If applying vacuum, use a liquid nitrogen trap to prevent chloroformate vapors from entering the pump oil.
Transfer Technique
-
Never Pour: Use a gas-tight syringe or cannula transfer for all liquid volumes.
-
Positive Pressure: Maintain a slight positive pressure of inert gas during transfer to prevent back-suction of air/moisture.
Visualization: Safe Handling Workflow
Figure 1: The linear progression of safety checks required before and during handling.
Disposal & Neutralization Strategy
Do not dispose of active chloroformates in general organic waste. They can pressurize waste drums and react with other solvents. You must chemically deactivate the compound first.
The Hydrolysis Pathway
For this compound:Step-by-Step Quenching Protocol
-
Preparation: Prepare a 10% Sodium Carbonate (
) or Sodium Hydroxide ( ) solution in a beaker. Add ice to cool to 0°C. -
Dilution: Dilute the residual chloroformate in an inert solvent (e.g., Dichloromethane or Toluene).
-
Addition: Slowly add the chloroformate solution to the stirring basic mixture. Caution: Evolution of
gas will cause foaming. -
Verification: Check pH. It should remain basic (pH > 9). Stir for 30 minutes to ensure complete hydrolysis.
-
Final Disposal:
-
Do NOT Flush: The byproduct, 4-Chloro-3,5-dimethylphenol, is toxic to aquatic life.
-
Collect: Transfer the entire quenched mixture (organic and aqueous phases) to a waste container labeled "Halogenated Organic Waste - Contains Chlorophenols."
-
Emergency Response Logic
In the event of a release, immediate decision-making is critical.
Visualization: Spill Response Decision Tree
Figure 2: Decision logic for spill response. Note that even small spills outside a hood may require evacuation due to the "Fatal if Inhaled" hazard.
First Aid Measures
-
Skin Contact: Immediate removal of contaminated clothing.[1][2][3] Rinse skin with water for 15 minutes. Speed is critical to prevent systemic absorption.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Eye Contact: Rinse for 15 minutes. Do not apply neutralizing agents to the eye.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
